molecular formula C24H27AlO9S3 B13779554 Aluminum xylenesulfonate

Aluminum xylenesulfonate

Cat. No.: B13779554
M. Wt: 582.6 g/mol
InChI Key: ZHQLGEUOSQKESV-UHFFFAOYSA-K
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Description

Aluminum xylenesulfonate (chemical formula: Al[(CH₃)₂C₆H₃SO₃]₃) is an aluminum salt of xylenesulfonic acid. Xylenesulfonates are anionic surfactants and hydrotropes, widely used to enhance the solubility of hydrophobic molecules in aqueous solutions. This compound’s trivalent cation (Al³⁺) distinguishes it from monovalent cation salts (e.g., Na⁺, NH₄⁺), influencing solubility, ionic strength, and environmental behavior .

Properties

Molecular Formula

C24H27AlO9S3

Molecular Weight

582.6 g/mol

IUPAC Name

aluminum;(4-methylphenyl)methanesulfonate

InChI

InChI=1S/3C8H10O3S.Al/c3*1-7-2-4-8(5-3-7)6-12(9,10)11;/h3*2-5H,6H2,1H3,(H,9,10,11);/q;;;+3/p-3

InChI Key

ZHQLGEUOSQKESV-UHFFFAOYSA-K

Canonical SMILES

CC1=CC=C(C=C1)CS(=O)(=O)[O-].CC1=CC=C(C=C1)CS(=O)(=O)[O-].CC1=CC=C(C=C1)CS(=O)(=O)[O-].[Al+3]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Aluminum xylenesulfonate can be synthesized through the reaction of aluminum hydroxide with xylenesulfonic acid. The reaction typically involves dissolving aluminum hydroxide in water and then adding xylenesulfonic acid under controlled temperature and pH conditions. The mixture is stirred until the reaction is complete, resulting in the formation of this compound.

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of aluminum sulfate and sodium xylenesulfonate. The reaction is carried out in large reactors where aluminum sulfate is reacted with sodium xylenesulfonate in an aqueous medium. The resulting product is then purified and concentrated to obtain this compound in the desired form.

Chemical Reactions Analysis

Aqueous Coagulation and Flocculation

Aluminum xylenesulfonate acts as a flocculant in water treatment by destabilizing colloidal suspensions through:

  • Charge neutralization : Aluminum ions (Al³⁺) adsorb onto negatively charged particles, reducing electrostatic repulsion.

  • Adsorption bridging : Sulfonate groups form hydrogen bonds with suspended particles, creating larger aggregates.

Key Parameters

ParameterOptimal RangeEffect on Efficiency
pH6.5–7.5Maximizes Al³⁺ solubility
Temperature20–40°CEnhances reaction kinetics
Concentration0.1–0.5% (w/w)Higher doses cause restabilization

Interaction with Organic Ligands

This compound forms stable complexes with organic molecules, altering its reactivity:

  • Quercetin inhibition : At 10⁻⁵.³ M, quercetin inhibits aluminum hydroxide polymerization by forming a 1:2 Al-quercetin complex (log K = 12) .

  • Silica co-precipitation : In the presence of aqueous silica, Al-xylenesulfonate facilitates kaolinite crystallization at pH 6.5–8.5 after prolonged aging .

Complexation Mechanism
Al C6H5(CH3)SO3 3+LAl C6H5(CH3)SO3 3L\text{Al C}_6\text{H}_5(\text{CH}_3)\text{SO}_3\text{ }_3+\text{L}\rightarrow \text{Al C}_6\text{H}_5(\text{CH}_3)\text{SO}_3\text{ }_3\text{L}
(L = organic ligand; stability depends on ligand donor strength)

Reduction Reactions in Protonic Solvents

In acidic or alkaline media, this compound participates in redox processes:

  • Hydrogen evolution :
    2Al+6H2O2Al OH 3+3H22\text{Al}+6\text{H}_2\text{O}\rightarrow 2\text{Al OH }_3+3\text{H}_2
    (Al³⁺ from xylenesulfonate dissolution drives H₂ production)

  • Corrosion-assisted reduction : Pitting corrosion in solvents like ethanol generates atomic hydrogen (H- ), reducing metal ions (e.g., Pd²⁺ → Pd⁰) .

Kinetic Data

SolventH₂ Yield (mL/g Al)Reaction Time (h)
Water (pH 2)1,36024
50% Ethanol98048

Reactivity with Halogens and Acids

This compound undergoes halogenation and acidolysis:

  • Halogenation : Reacts with Cl₂ or Br₂ to form aluminum halides and sulfonic acid derivatives :
    Al C6H5(CH3)SO3 3+3Cl2AlCl3+3C6H5(CH3)SO3H\text{Al C}_6\text{H}_5(\text{CH}_3)\text{SO}_3\text{ }_3+3\text{Cl}_2\rightarrow \text{AlCl}_3+3\text{C}_6\text{H}_5(\text{CH}_3)\text{SO}_3\text{H}

  • Acidolysis : Dissolves in concentrated HCl, releasing xylenesulfonic acid :
    Al C6H5(CH3)SO3 3+3HClAlCl3+3C6H5(CH3)SO3H\text{Al C}_6\text{H}_5(\text{CH}_3)\text{SO}_3\text{ }_3+3\text{HCl}\rightarrow \text{AlCl}_3+3\text{C}_6\text{H}_5(\text{CH}_3)\text{SO}_3\text{H}

Thermal Decomposition

At elevated temperatures (>200°C), this compound decomposes via:

  • Sulfonate group degradation : Releases SO₃ and aromatic hydrocarbons.

  • Residue formation : Yields aluminum oxide (Al₂O₃) and carbonaceous char.

TGA Data

Temperature Range (°C)Mass Loss (%)Primary Products
200–30045SO₃, C₆H₅(CH₃)
300–50030Al₂O₃, CO₂

Scientific Research Applications

Aluminum xylenesulfonate has a wide range of applications in scientific research, including:

    Chemistry: Used as a surfactant and emulsifying agent in various chemical reactions and formulations.

    Biology: Employed in the preparation of biological samples and as a stabilizing agent in biochemical assays.

    Medicine: Investigated for its potential use in drug delivery systems and as an adjuvant in vaccines.

    Industry: Utilized in the production of detergents, cleaning agents, and other industrial formulations due to its solubility and stability properties.

Mechanism of Action

The mechanism of action of aluminum xylenesulfonate involves its ability to interact with various molecular targets and pathways. The compound acts as a surfactant, reducing surface tension and enhancing the solubility of other substances. In biological systems, it may interact with cell membranes and proteins, affecting their structure and function. The exact molecular targets and pathways can vary depending on the specific application and conditions.

Comparison with Similar Compounds

Research Findings and Data Gaps

  • Toxicological Data: Limited studies exist on this compound. Extrapolation from sodium xylenesulfonate suggests low acute toxicity but warrants further investigation into chronic exposure effects .
  • Industrial Adoption : Sodium xylenesulfonate remains the industry standard for hydrotropes, while aluminum variants are niche, likely due to cost and solubility constraints .

Q & A

Basic Research Questions

Q. What experimental parameters are critical for optimizing the synthesis of aluminum xylenesulfonate, and how can purity be validated?

  • Methodological Answer : Synthesis optimization requires controlling pH (target ~5–7 to prevent hydrolysis), molar ratios of xylenesulfonic acid to aluminum precursors (e.g., AlCl₃ or Al(OH)₃), and reaction temperature (60–80°C for 4–6 hours). Purity validation involves:

  • X-ray diffraction (XRD) for crystallinity analysis.
  • Inductively Coupled Plasma Optical Emission Spectroscopy (ICP-OES) to quantify residual aluminum ions.
  • FTIR spectroscopy to confirm sulfonate group coordination (peaks at 1180–1200 cm⁻¹ for S=O stretching) .

Q. How can researchers distinguish this compound from sodium xylenesulfonate in mixed systems?

  • Methodological Answer : Use ion chromatography to detect sodium (Na⁺) vs. aluminum (Al³⁺) counterions. For solid-state characterization, thermogravimetric analysis (TGA) differentiates thermal stability: sodium salts decompose at ~300°C, while aluminum complexes exhibit higher thermal resistance (~450°C) due to stronger metal-ligand bonds .

Q. What analytical techniques are recommended for quantifying this compound in environmental matrices?

  • Methodological Answer :

  • High-Performance Liquid Chromatography (HPLC) with a C18 column and UV detection at 254 nm.
  • Capillary electrophoresis with a borate buffer (pH 9.2) for high-resolution separation of sulfonates.
  • Matrix-matched calibration to account for interference from coexisting ions (e.g., Ca²⁺, Mg²⁺) .

Advanced Research Questions

Q. How do researchers reconcile conflicting data on this compound’s endocrine disruption potential?

  • Methodological Answer : Contradictions arise from varying study designs:

  • In vitro assays (e.g., ERα/ERβ binding assays) may lack metabolic activation systems, unlike in vivo models (e.g., rodent uterotrophic assays).
  • Control for confounding factors: pH stability of the compound, solvent effects (e.g., DMSO vs. aqueous buffers).
  • Meta-analysis of EPA’s Endocrine Disruptor Screening Program data (e.g., EDSP21) is recommended .

Q. What mechanistic studies elucidate this compound’s role in enhancing solubility of hydrophobic APIs (Active Pharmaceutical Ingredients)?

  • Methodological Answer :

  • Molecular dynamics simulations to model hydrotropic interactions (e.g., sulfonate group alignment with API aromatic rings).
  • NMR titration experiments to determine binding constants (Kₐ) between this compound and APIs like quinazoline derivatives .
  • Compare with sodium xylenesulfonate to assess aluminum’s steric/electronic effects .

Q. How can researchers design robust ecotoxicology studies for this compound in aquatic systems?

  • Methodological Answer :

  • Use OECD Test Guidelines 201 (Algae Growth Inhibition) and 211 (Daphnia Reproduction) .
  • Include aging studies to assess aluminum hydrolysis products (e.g., Al(OH)₃ colloids) over time.
  • Validate via ICP-MS to differentiate dissolved vs. particulate aluminum species .

Data Analysis and Contradiction Resolution

Q. What statistical approaches address variability in this compound’s carcinogenicity data across rodent models?

  • Methodological Answer :

  • Apply Cochran’s Q test to evaluate heterogeneity in dermal carcinogenesis studies (e.g., F344 rats vs. B6C3F1 mice).
  • Stratify data by exposure duration (e.g., 78-week vs. 104-week studies) and dose-response thresholds (NOAEL vs. LOAEL) .

Q. How to resolve discrepancies in this compound’s surfactant efficiency across pH ranges?

  • Methodological Answer :

  • Surface tension measurements (Du Noüy ring method) under controlled pH (3–10).
  • Correlate with zeta potential analysis to assess colloidal stability.
  • Compare with computational predictions (e.g., COSMO-RS solvation models) .

Comparative Methodological Table

Parameter Basic Research Focus Advanced Research Focus
Synthesis Analysis XRD, FTIR, ICP-OES Synchrotron XAS for Al coordination
Toxicity Screening Acute toxicity (LD50) Endocrine disruption pathways
Environmental Fate HPLC quantification Speciation modeling (PHREEQC)

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